盐酸乙酰胺-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

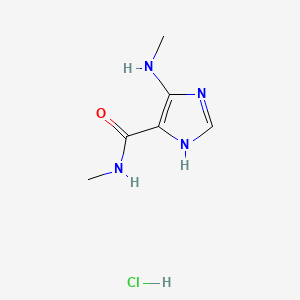

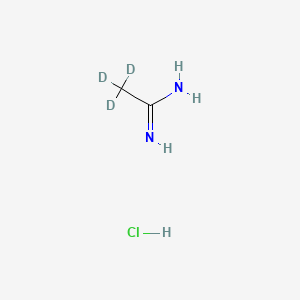

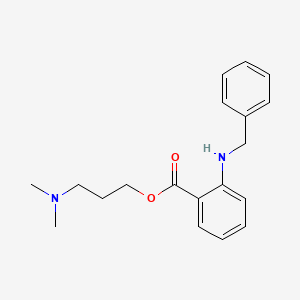

Acetamidine-d3 Hydrochloride is a deuterated form of acetamidine hydrochloride . It is a white solid with the molecular formula C2H7ClN2 . This compound is primarily used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds .

Synthesis Analysis

The synthesis of Acetamidine-d3 Hydrochloride involves condensation of acetonitrile with lower alcohols in the presence of hydrogen chloride . The process is considered to have lower energy consumption and high final yield, making it economically beneficial .

Molecular Structure Analysis

The molecular structure of Acetamidine-d3 Hydrochloride consists of one nitrogen atom, three deuterium atoms, and two hydrogen atoms . The molecular weight is 94.543 Da and the exact mass is 97.049 .

Chemical Reactions Analysis

Acetamidine-d3 Hydrochloride is primarily used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds . A novel process for cleanly producing Acetamidine Hydrochloride has been proposed, which includes the synthesis of methanol hydrochloride, synthesis of ethylidene amidine, synthesis of aminomethanol, ammonation of ethylidene amidine, concentration, and centrifugation .

Physical and Chemical Properties Analysis

Acetamidine-d3 Hydrochloride is a white solid with a molecular weight of 94.54338 and an exact mass of 97.049 . It has a PSA of 49.9 and an XLogP3 of 1.5443 .

科学研究应用

细胞生物学中的保护作用

已研究了盐酸乙酰胺对神经母细胞瘤×神经胶质瘤杂交细胞 NG108-15 中格拉米西丁毒性的保护作用。结果发现,盐酸乙酰胺可以显着降低格拉米西丁诱导的膜静息电位的丧失,证明了其在细胞健康中的潜在保护作用 Doebler, J.(2004)。

环境解毒

环境解毒的研究发现,一种 Stenotrophomonas sp. 菌株能够将新烟碱类杀虫剂啶虫脒水解成毒性较低的化合物。这一过程涉及类似于哺乳动物和昆虫的代谢途径,表明乙酰胺衍生物在生物修复中具有作用 Tang, H.、Li, J.、Hu, H. 和 Xu, P.(2012)。

认知障碍和阿尔茨海默病

已探索了乙酰胺衍生物在治疗认知障碍(包括阿尔茨海默病)中的潜力。它们充当 H3 拮抗剂,增加组胺、乙酰胆碱、去甲肾上腺素和多巴胺等神经递质的释放,而这些神经递质对认知过程至关重要。这为治疗应用提供了有希望的途径 Brioni, J.、Esbenshade, T.、Garrison, T.、Bitner, S. 和 Cowart, M.(2011)。

材料科学与化学

在材料科学中,盐酸乙酰胺已被用于合成浸渍有新型配体的聚合物树脂,用于从盐酸溶液中吸附钯 (II)。这项研究突出了其在钯 (II) 的回收和预富集中的作用,证明了其在分离和纯化技术中的效用 Turanov, A.、Karandashev, V.、Artyushin, O.、Sharova, E. 和 Genkina, G. K.(2017)。

安全和危害

Acetamidine-d3 Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

Acetamidine-d3 Hydrochloride has been used in various research applications. For instance, it has been used in the study of three ILAs, AlCl3:Guanidine, AlCl3:Acetamidine, and AlCl3:Urea, examining their rheology, electrochemistry, NMR spectra, and coin-cell performance . It has also been introduced into room-temperature synthesized CsPbBrxCl3−x NCs in air using green solvents, which are found to reduce both Cs+ and halide vacancies on the NC surface and suppress nonradiative .

作用机制

Target of Action

The primary target of Acetamidine-d3 Hydrochloride is the Aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of the aliphatic amidase operon .

Mode of Action

Acetamidine-d3 Hydrochloride negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of the Aliphatic amidase expression-regulating protein at the protein level . This inhibition can lead to changes in the protein’s activity and the overall biochemical pathway it is involved in .

Biochemical Pathways

It is known that the compound plays a role in the regulation of the aliphatic amidase operon . This suggests that it may influence pathways related to the metabolism of aliphatic amidase.

Pharmacokinetics

It is known that the compound is soluble in water and alcohol , which could influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of Acetamidine-d3 Hydrochloride’s action are largely dependent on its interaction with the Aliphatic amidase expression-regulating protein . By inhibiting this protein, the compound can alter the regulation of the aliphatic amidase operon, potentially leading to changes in cellular processes related to this operon .

Action Environment

The action, efficacy, and stability of Acetamidine-d3 Hydrochloride can be influenced by various environmental factors. For instance, the compound is hygroscopic and forms colorless monoclinic crystals . It releases ammonium chloride upon heating, and in aqueous solution, it undergoes hydrolysis to acetic acid and ammonia . These properties suggest that factors such as temperature, humidity, and the presence of water can affect the compound’s stability and action.

生化分析

Biochemical Properties

Acetamidine-d3 Hydrochloride plays a significant role in various biochemical reactions. It is involved in the synthesis of many nitrogen-bearing compounds . As a source of amidine, Acetamidine-d3 Hydrochloride interacts with β-dicarbonyls to produce substituted pyrimidines, with acetaldehydes to form substituted imidazoles, and with imidates to form substituted triazines . These interactions are crucial for the synthesis of complex biomolecules, including vitamins like thyamine (vitamin B1) and its derivatives .

Cellular Effects

Acetamidine-d3 Hydrochloride influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of nitrogen-bearing compounds can impact the production of essential biomolecules, thereby influencing cellular activities .

Molecular Mechanism

The molecular mechanism of Acetamidine-d3 Hydrochloride involves its interaction with biomolecules at the molecular level. It acts as a weak Lewis acid and can form binding interactions with enzymes and proteins . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetamidine-d3 Hydrochloride can change over time. The compound is hygroscopic and forms colorless monoclinic crystals . It is soluble in water and alcohol, and it releases ammonium chloride upon heating . Over time, Acetamidine-d3 Hydrochloride can degrade, leading to changes in its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Acetamidine-d3 Hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal impact, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in research .

Metabolic Pathways

Acetamidine-d3 Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s role in the synthesis of nitrogen-bearing compounds can affect the overall metabolic processes within cells .

Transport and Distribution

Within cells and tissues, Acetamidine-d3 Hydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of Acetamidine-d3 Hydrochloride is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

属性

IUPAC Name |

2,2,2-trideuterioethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQOBLXWLRDEQA-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1E)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B589888.png)

![(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B589896.png)